Cholesteryl palmitelaidate
Overview
Description
Cholesteryl palmitelaidate is a chemical compound of significant scientific interest. It is an ester formed from cholesterol and palmitelaidic acid. This compound has been extensively studied for its role as a lipid-based material in the development of functional biomaterials .
Scientific Research Applications
Cholesteryl palmitelaidate has diverse applications in scientific research, including:
Chemistry: Used as a model compound in studies of lipid behavior and interactions.
Biology: Investigated for its role in cell membrane structure and function.
Medicine: Explored for its potential in drug delivery systems and as a component of biomaterials.
Industry: Utilized in the development of functional materials, such as liquid crystals and emulsifiers
Mechanism of Action
- Genetic deficiency in CETP is associated with low plasma levels of low-density lipoprotein cholesterol (LDL-C) and profoundly elevated plasma levels of high-density lipoprotein cholesterol (HDL-C), which correlates with a lower risk of atherosclerotic cardiovascular disease (ASCVD) .
Target of Action
Mode of Action
Biochemical Analysis
Biochemical Properties
Cholesteryl palmitelaidate participates in biochemical reactions within the body, particularly those involving lipid metabolism. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is a substrate for cholesteryl ester transfer protein (CETP), which mediates the transfer of cholesteryl esters among different lipoprotein fractions in blood plasma .
Cellular Effects
This compound can influence cell function in various ways. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, it is known to be involved in the regulation of cholesterol levels in cells, which can have significant effects on cell membrane structure and function .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with various biomolecules. It can bind to specific proteins, inhibit or activate enzymes, and induce changes in gene expression. For instance, it is known to interact with CETP, influencing its activity and thus affecting the distribution of cholesterol and other lipids in the body .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to lipid metabolism. It interacts with various enzymes and cofactors, and can affect metabolic flux and metabolite levels .
Subcellular Localization
It is likely that it is found in areas where cholesterol is present, such as the cell membrane
Preparation Methods
Synthetic Routes and Reaction Conditions
Cholesteryl palmitelaidate can be synthesized through the esterification of cholesterol with palmitelaidic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, and is carried out under reflux conditions. The reaction mixture is then purified through recrystallization to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. These processes are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions
Cholesteryl palmitelaidate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, resulting in reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide. The reaction is typically carried out under acidic conditions.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride. The reaction is usually performed under anhydrous conditions.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of this compound.
Substitution: Substituted derivatives with various functional groups.
Comparison with Similar Compounds
Similar Compounds
- Cholesteryl oleate
- Cholesteryl linoleate
- Cholesteryl stearate
- Cholesteryl erucate
Uniqueness
Cholesteryl palmitelaidate is unique due to its specific fatty acid component, palmitelaidic acid. This imparts distinct physical and chemical properties compared to other cholesteryl esters. For example, this compound has a different melting point and solubility profile, which can influence its behavior in biological and industrial applications .
Properties
{ "Design of the Synthesis Pathway": "The synthesis of Cholesteryl palmitelaidate can be achieved through the esterification of Cholesterol and Palmitelaidic acid.", "Starting Materials": [ "Cholesterol", "Palmitelaidic acid", "Dicyclohexylcarbodiimide (DCC)", "4-Dimethylaminopyridine (DMAP)", "Methanol", "Chloroform", "Diethyl ether", "Hydrochloric acid", "Sodium bicarbonate", "Anhydrous sodium sulfate" ], "Reaction": [ "Cholesterol and Palmitelaidic acid are dissolved in anhydrous chloroform.", "Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP) are added to the mixture as catalysts.", "The reaction mixture is stirred at room temperature for several hours until the esterification reaction is complete.", "After the reaction is complete, the mixture is filtered to remove the dicyclohexylurea byproduct.", "The filtrate is then washed with hydrochloric acid, followed by sodium bicarbonate solution.", "The organic layer is separated and dried over anhydrous sodium sulfate.", "The solvent is evaporated under reduced pressure to obtain the crude Cholesteryl palmitelaidate product.", "The crude product is further purified using column chromatography with a mixture of methanol and diethyl ether as the eluent.", "The purified Cholesteryl palmitelaidate is obtained as a white crystalline powder." ] } | |
CAS No. |
102679-72-1 |
Molecular Formula |
C43H74O2 |
Molecular Weight |
623.0 g/mol |
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (E)-hexadec-9-enoate |
InChI |
InChI=1S/C43H74O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-23-41(44)45-36-28-30-42(5)35(32-36)24-25-37-39-27-26-38(34(4)22-20-21-33(2)3)43(39,6)31-29-40(37)42/h12-13,24,33-34,36-40H,7-11,14-23,25-32H2,1-6H3/b13-12+/t34-,36+,37+,38-,39+,40+,42+,43-/m1/s1 |
InChI Key |
HODJWNWCVNUPAQ-ZCORLQAUSA-N |
Isomeric SMILES |
CCCCCC/C=C/CCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C |
SMILES |
CCCCCCC=CCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C |
Canonical SMILES |
CCCCCCC=CCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C |
Synonyms |
cholesteryl 9-hexadecenoate cholesteryl 9-palmitelaidate cholesteryl 9-palmitoleate cholesteryl cis-9-hexadecenoate cholesteryl trans-9-hexadecenoate |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the conformation of the fatty acid chain in cholesteryl palmitelaidate crystals affect its packing and thermal properties?
A: The conformation of the fatty acid chain significantly influences the packing density and flexibility within the crystal lattice. In form II and molecule A of form I, the extended conformation leads to looser packing of the chains, allowing for greater thermal motion. This is evident in the higher mean square amplitudes of thermal vibration observed for the carbon atoms in these chains []. Conversely, the bent conformation of the fatty acid chain in molecule B of form I results in a more compact packing arrangement, particularly in the proximal region surrounded by rigid cholesteryl groups. This closer packing restricts the thermal motion of the carbon atoms in this region, leading to lower mean square amplitudes of vibration [].
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